molecular formula C15H11ClN2O5 B2496628 N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 879577-18-1

N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2496628
CAS No.: 879577-18-1
M. Wt: 334.71
InChI Key: UULRMAMDYUQHTQ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C15H11ClN2O5 and its molecular weight is 334.71. The purity is usually 95%.
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Biological Activity

N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a benzodioxine core with a chloro-nitrophenyl substituent, which may contribute to its biological properties. Its structure can be represented as follows:

N 2 chloro 4 nitrophenyl 2 3 dihydro 1 4 benzodioxine 2 carboxamide\text{N 2 chloro 4 nitrophenyl 2 3 dihydro 1 4 benzodioxine 2 carboxamide}

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that related nitro compounds possess pro-apoptotic effects on various cancer cell lines. These compounds were found to induce apoptosis in hematological cancers and solid tumors by targeting microtubules and inhibiting autophagy processes .

Table 1: Summary of Anticancer Activity

Compound TypeCancer TypeMechanism of ActionReference
Nitro CompoundsHematological CancersInduces apoptosis
Benzodioxane DerivativesSolid TumorsMicrotubule targeting and autophagy inhibition

2. Antibacterial Activity

The antibacterial potential of this compound has been explored through various studies. Compounds derived from similar structures have shown efficacy against Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives demonstrated comparable or superior activity against Staphylococcus aureus and Escherichia coli when tested against standard antibiotics .

Table 2: Antibacterial Efficacy

Bacterial StrainCompound TestedInhibition Zone (mm)Reference
Staphylococcus aureusN-(2-chloro-4-nitrophenyl) derivative18
Escherichia coliN-(2-chloro-4-nitrophenyl) derivative15

3. Anti-inflammatory Effects

Nitro compounds have been recognized for their anti-inflammatory properties. The compound's ability to inhibit inducible nitric oxide synthase (iNOS) and other inflammatory mediators suggests potential applications in treating inflammatory diseases. Research has indicated that derivatives can inhibit COX-2 and TNF-α production effectively .

Case Study 1: Pro-apoptotic Effects in Cancer Cells

A study focusing on the pro-apoptotic effects of benzodioxane derivatives found that prolonged exposure to these compounds activated autophagy as a cytoprotective mechanism against apoptosis. However, using autophagy inhibitors enhanced the apoptotic effects of these compounds on colon cancer cells .

Case Study 2: Antibacterial Testing

In another study, a series of thiazolidinone derivatives containing the benzodioxane structure were synthesized and evaluated for their antibacterial activity. The results indicated that several compounds exhibited significant antibacterial effects comparable to existing antibiotics .

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c16-10-7-9(18(20)21)5-6-11(10)17-15(19)14-8-22-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULRMAMDYUQHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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